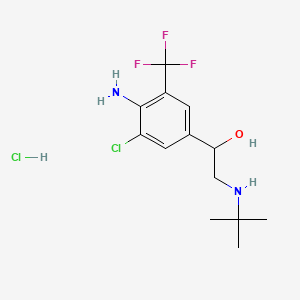

Mabuterol hydrochloride

Übersicht

Beschreibung

Mabuterolhydrochlorid ist ein selektiver Beta-2-Adrenozeptoragonist. Es wird hauptsächlich als Bronchodilatator zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt. Die Verbindung hat eine spezifische Wirkung auf Beta-2-Adrenozeptoren, die dazu beiträgt, die glatte Bronchialmuskulatur zu entspannen und so die Atmung zu erleichtern .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mabuterolhydrochlorid umfasst mehrere Schritte:

Halogenierung: Der Prozess beginnt mit der Halogenierung von 2-(Trifluormethyl)anilin unter Verwendung von Iod und Natriumhydrogencarbonat, was zu 2-Amino-5-Iodbenzotrifluorid führt.

Schutz und nucleophile aromatische Substitution: Das Zwischenprodukt wird dann mit Essigsäureanhydrid geschützt und unterliegt einer nucleophilen aromatischen Substitution mit Kupfer(I)-cyanid, um N-[4-Cyano-2-(trifluormethyl)phenyl]acetamid zu bilden.

Hydrolyse und Halogenierung: Die Hydrolyse des Nitrils und der Schutzgruppe liefert 4-Amino-3-(trifluormethyl)benzoesäure, die mit Chlor weiter halogeniert wird, um 4-Amino-3-Chlor-5-(Trifluormethyl)Benzoesäure zu erzeugen.

Bildung von Benzoylchlorid und Acetophenon: Die Säure wird dann unter Verwendung von Thionylchlorid in Benzoylchlorid umgewandelt, gefolgt von der Behandlung mit Diethylmalonat, um 1-[4-Amino-3-Chlor-5-(Trifluormethyl)phenyl]ethanon zu bilden.

Bromierung und Aminierung: Die Bromierung des Acetophenons in Essigsäure führt zu 1-[4-Amino-3-Chlor-5-(Trifluormethyl)phenyl]-2-Bromethanon, das dann mit tert-Butylamin behandelt wird, um das Endprodukt zu ergeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von Mabuterolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die pharmazeutischen Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Mabuterolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe im Molekül in einen Alkohol umwandeln.

Substitution: Halogenatome in der Verbindung können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion typischerweise Alkohole erzeugt .

Wissenschaftliche Forschungsanwendungen

Mabuterolhydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Referenzstandard in der analytischen Chemie zur Bestimmung von Beta-Agonisten in verschiedenen Proben verwendet.

Biologie: Studien zu seinen Auswirkungen auf Beta-2-Adrenozeptoren in biologischen Systemen.

Medizin: Untersuchungen zu seinem therapeutischen Potenzial bei der Behandlung von Atemwegserkrankungen wie Asthma und COPD.

Industrie: Wird bei der Entwicklung von Tierarzneimitteln und als Bronchodilatator in der Tiergesundheit eingesetzt

Wirkmechanismus

Mabuterolhydrochlorid wirkt, indem es selektiv Beta-2-adrenerge Rezeptoren in den Atemwegen anvisiert und aktiviert. Diese Rezeptoren sind Teil des sympathischen Nervensystems und spielen eine entscheidende Rolle bei der Regulierung des glatten Muskeltonus in den Atemwegen. Wenn Mabuterolhydrochlorid an diese Rezeptoren bindet, löst es eine Kaskade biochemischer Ereignisse aus, die zur Entspannung der glatten Bronchialmuskulatur führt. Diese Entspannung reduziert den Atemwegswiderstand und erleichtert den Luftstrom in die und aus den Lungen .

Analyse Chemischer Reaktionen

Types of Reactions

Mabuterol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the ketone group in the molecule to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Wissenschaftliche Forschungsanwendungen

Human Medicine

Mabuterol hydrochloride has been studied for its efficacy in treating asthma and chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated that doses around 50 micrograms twice daily provide optimal effectiveness and tolerability for asthmatic patients .

| Study Type | Patient Group | Dosage (Micrograms) | Duration | Findings |

|---|---|---|---|---|

| Multicenter Comparative Study | Asthmatic Patients | 50 or 75 | 6 weeks | Effective and well-tolerated at 50 |

| Dose Finding Study | Asthmatic Patients | 30 to 80 | Single Dose | Optimal dose identified at 50 |

Veterinary Medicine

In veterinary applications, this compound is utilized to treat respiratory diseases in animals, such as asthma and chronic bronchitis. Its bronchodilator properties are crucial for improving respiratory function in affected animals.

| Application | Species | Condition Treated |

|---|---|---|

| Bronchodilation | Dogs/Cats | Asthma, Chronic Bronchitis |

| Airway Management | Various Animals | Respiratory Distress |

Research Findings

Recent studies have highlighted additional therapeutic potentials of this compound beyond respiratory conditions. For instance, research indicates that it can modulate protein expressions related to cellular proliferation, which may have implications in cancer biology .

Case Studies

-

Asthma Management

- A study involving asthmatic patients treated with this compound showed significant improvements in lung function metrics compared to baseline measurements after six weeks of treatment.

-

Veterinary Applications

- Clinical assessments in dogs with chronic bronchitis demonstrated marked improvements in clinical signs and quality of life following treatment with this compound.

Wirkmechanismus

Mabuterol hydrochloride works by selectively targeting and activating beta-2 adrenergic receptors in the respiratory tract. These receptors are part of the sympathetic nervous system and play a crucial role in regulating smooth muscle tone within the airways. When this compound binds to these receptors, it triggers a cascade of biochemical events that lead to the relaxation of the bronchial smooth muscle. This relaxation reduces airway resistance and facilitates easier airflow into and out of the lungs .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoprenalin (Isoproterenol): Ein nicht-selektiver Beta-adrenerger Agonist, der für ähnliche Indikationen verwendet wird, jedoch mit einem breiteren Spektrum an Wirkungen auf sowohl Beta-1- als auch Beta-2-Rezeptoren.

Salbutamol (Albuterol): Ein selektiver Beta-2-Agonist, der häufig als Bronchodilatator eingesetzt wird.

Procaterol: Ein weiterer selektiver Beta-2-Agonist mit ähnlichen bronchodilatatorischen Eigenschaften.

Einzigartigkeit

Mabuterolhydrochlorid ist einzigartig in seiner hohen Selektivität für Beta-2-Adrenozeptoren, wodurch seine Interaktion mit Beta-1-Rezeptoren, die im Herzen vorkommen, minimiert wird. Diese Selektivität reduziert die Wahrscheinlichkeit systemischer Nebenwirkungen und macht es zu einer sichereren Option für Patienten mit gleichzeitigen Herz-Kreislauf-Erkrankungen .

Biologische Aktivität

Mabuterol hydrochloride is a long-acting β2-adrenergic agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to smooth muscle relaxation and bronchodilation. This article provides an in-depth examination of its biological activity, supported by relevant data tables and research findings.

Mabuterol functions by activating β2-adrenergic receptors, which are coupled to adenylyl cyclase. This activation increases intracellular cyclic AMP (cAMP) levels, leading to the relaxation of bronchial smooth muscle. Additionally, mabuterol has been shown to close calcium channels, further contributing to its bronchodilatory effects .

Pharmacokinetics

Mabuterol exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Complete absorption when administered orally.

- Half-life : The R enantiomer has a longer half-life compared to the S enantiomer, making it more effective for prolonged use.

- Selectivity : Mabuterol is more selective for β2-adrenergic receptors compared to β1-receptors, minimizing cardiovascular side effects .

Bronchodilation Effects

A series of studies have demonstrated the efficacy of mabuterol in inducing bronchodilation:

Comparative Studies

Mabuterol's efficacy has been compared with other bronchodilators such as salbutamol and procaterol. It was found to be significantly more potent in relaxing isolated tracheal muscle and showed a longer duration of action in vivo.

Selectivity Ratio

The selectivity ratio for mabuterol indicates that it is approximately 7.4 times more selective for bronchial smooth muscle than for cardiac muscle, which is crucial in reducing potential side effects related to heart rate increases commonly associated with other β2-agonists .

Case Studies

- Case Study on Myocarditis : A young male patient presented with acute chest pain after using clenbuterol, a related compound. While this case highlights potential risks associated with β2-agonists, it underscores the importance of monitoring cardiac function when using similar medications like mabuterol .

- Efficacy in Asthma Treatment : A clinical trial involving asthmatic patients demonstrated a significant improvement in lung function metrics after administration of mabuterol compared to placebo, reinforcing its role as an effective bronchodilator .

Eigenschaften

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046798 | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54240-36-7 | |

| Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MABUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of mabuterol hydrochloride and how does it affect the airways?

A1: this compound is a β2-adrenergic receptor agonist. [] While the provided research does not delve into the detailed downstream signaling pathways, β2-adrenergic receptor agonists are known to relax bronchial smooth muscle, leading to bronchodilation and improved airflow in the airways. [] This makes it a useful treatment for conditions like asthma where bronchoconstriction is a primary issue.

Q2: How effective is this compound compared to other asthma medications like procaterol hydrochloride?

A2: A multicenter randomized controlled clinical trial found that this compound demonstrated comparable efficacy to procaterol hydrochloride in treating mild to moderate bronchial asthma. [] Both treatments significantly improved symptom scores, lung function parameters (FEV1, PEF), and had similar clinical efficacy rates. [] This suggests that this compound is a viable alternative to procaterol hydrochloride for managing asthma symptoms.

Q3: Are there any specific laboratory techniques used to study the effects of this compound on airway cells?

A3: Researchers have successfully cultured guinea pig airway smooth muscle cells and demonstrated the ability of this compound to suppress acetylcholine-induced increases in intracellular calcium levels. [] This was achieved using calcium fluorescent probes (Fura-2/AM, Fluo-3/AM) and imaging techniques like Varioskan Flash and inverted system microscopy. [] This type of in vitro study provides valuable insights into the cellular mechanisms underlying this compound's bronchodilatory effects.

Q4: What are the optimal conditions for separating the enantiomers of this compound using high-performance liquid chromatography?

A4: Successful enantiomeric separation of this compound was achieved using Chirobiotic V and T chiral stationary phases (CSPs). [] The optimal conditions involved a polar organic phase mode with methanol-acetic acid-triethylamine (100:0.01:0.01, V/V/V) as the mobile phase at a flow rate of 1.0 mL/min and a column temperature of 20°C. [] The separation mechanism likely involves ionic interactions between the CSPs and this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.